![molecular formula C18H21N5O B5639087 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide involves the formation of pyrazole rings and their subsequent functionalization. For instance, the synthesis of antipyrine derivatives involves the reaction of specific benzamides with halogen compounds to yield products in good yields, characterized spectroscopically (Saeed et al., 2020). This process highlights the complexity and specificity required in synthesizing such compounds, indicating a similar approach could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These analyses reveal the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in stabilizing the crystal structure of these compounds (Saeed et al., 2020). Such detailed structural analysis is crucial for understanding the molecular configuration and its implications on the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their molecular structure, particularly the positioning of substituents on the pyrazole rings. The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the potential of these compounds to interact with biological targets, suggesting a method to explore the chemical reactivity of similar compounds (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, are directly related to their molecular structure. X-ray crystallography and Hirshfeld surface analysis provide insights into the solid-state structures, highlighting the role of molecular interactions in defining these properties (Saeed et al., 2020).
properties
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-(1H-pyrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-10-14(3)23(22-12)11-13(2)20-18(24)16-6-4-15(5-7-16)17-8-9-19-21-17/h4-10,13H,11H2,1-3H3,(H,19,21)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJAUOJVDYGBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC=C(C=C2)C3=CC=NN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide |
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